Cas no 2969441-29-8 (1-(4-Bromo-3-(trifluoromethyl)phenyl)-4-methylpiperaZine)

1-(4-Bromo-3-(trifluoromethyl)phenyl)-4-methylpiperaZine 化学的及び物理的性質
名前と識別子
-
- 1-(4-Bromo-3-(trifluoromethyl)phenyl)-4-methylpiperaZine
- 2969441-29-8
-
- インチ: 1S/C12H14BrF3N2/c1-17-4-6-18(7-5-17)9-2-3-11(13)10(8-9)12(14,15)16/h2-3,8H,4-7H2,1H3
- InChIKey: GOMMYRHFFKGAIB-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=CC=1C(F)(F)F)N1CCN(C)CC1
計算された属性
- せいみつぶんしりょう: 322.02925g/mol
- どういたいしつりょう: 322.02925g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 277
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 6.5Ų
1-(4-Bromo-3-(trifluoromethyl)phenyl)-4-methylpiperaZine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB604725-1g |
1-(4-Bromo-3-(trifluoromethyl)phenyl)-4-methylpiperazine; . |
2969441-29-8 | 1g |
€659.60 | 2024-07-19 | ||
abcr | AB604725-5g |
1-(4-Bromo-3-(trifluoromethyl)phenyl)-4-methylpiperazine; . |
2969441-29-8 | 5g |
€2218.40 | 2024-07-19 | ||
abcr | AB604725-250mg |
1-(4-Bromo-3-(trifluoromethyl)phenyl)-4-methylpiperazine; . |
2969441-29-8 | 250mg |
€355.80 | 2024-07-19 |
1-(4-Bromo-3-(trifluoromethyl)phenyl)-4-methylpiperaZine 関連文献
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
7. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
8. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
1-(4-Bromo-3-(trifluoromethyl)phenyl)-4-methylpiperaZineに関する追加情報
Introduction to 1-(4-Bromo-3-(trifluoromethyl)phenyl)-4-methylpiperazine (CAS No. 2969441-29-8)
1-(4-Bromo-3-(trifluoromethyl)phenyl)-4-methylpiperazine, also known by its CAS number 2969441-29-8, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a 4-bromo-3-(trifluoromethyl)phenyl substituent and a 4-methylpiperazine moiety. These structural elements contribute to its potential therapeutic applications and biological activities.
The 1-(4-Bromo-3-(trifluoromethyl)phenyl)-4-methylpiperazine molecule is of particular interest due to its potential as a lead compound in the development of novel drugs. The presence of the bromine and trifluoromethyl groups imparts specific chemical properties that can influence the compound's pharmacokinetics and pharmacodynamics. Recent studies have explored its interactions with various biological targets, including receptors and enzymes, which are crucial for understanding its therapeutic potential.
In the context of medicinal chemistry, 1-(4-Bromo-3-(trifluoromethyl)phenyl)-4-methylpiperazine has been investigated for its role in modulating neurotransmitter systems. Specifically, it has shown promise in affecting serotonin and dopamine receptors, which are key targets in the treatment of neurological disorders such as depression and anxiety. The compound's ability to interact with these receptors is attributed to its unique chemical structure, which allows it to bind selectively and with high affinity.
Recent advancements in computational chemistry have also contributed to the understanding of 1-(4-Bromo-3-(trifluoromethyl)phenyl)-4-methylpiperazine. Molecular docking studies have provided insights into its binding modes and interactions with specific protein targets. These studies have highlighted the importance of the bromine and trifluoromethyl groups in enhancing the compound's binding affinity and selectivity. This information is valuable for optimizing the compound's structure to improve its therapeutic efficacy.
The synthesis of 1-(4-Bromo-3-(trifluoromethyl)phenyl)-4-methylpiperazine involves several well-established chemical reactions, including nucleophilic substitution and coupling reactions. The synthetic route typically starts with the preparation of the 4-bromo-3-(trifluoromethyl)benzene derivative, followed by its reaction with a suitable piperazine derivative to form the final product. The synthetic process is carefully controlled to ensure high yields and purity, which are essential for pharmaceutical applications.
In preclinical studies, 1-(4-Bromo-3-(trifluoromethyl)phenyl)-4-methylpiperazine has demonstrated promising results in various animal models. For instance, it has shown significant anti-depressant and anxiolytic effects in rodent models, suggesting its potential as a therapeutic agent for mood disorders. Additionally, preliminary toxicity studies have indicated that the compound is well-tolerated at therapeutic doses, with no significant adverse effects observed.
The pharmacokinetic properties of 1-(4-Bromo-3-(trifluoromethyl)phenyl)-4-methylpiperazine have also been studied extensively. It exhibits good oral bioavailability and a favorable pharmacokinetic profile, which are important factors for drug development. The compound's metabolic stability and distribution characteristics have been evaluated using both in vitro and in vivo models, providing valuable data for optimizing its formulation and dosing regimens.
In conclusion, 1-(4-Bromo-3-(trifluoromethyl)phenyl)-4-methylpiperazine (CAS No. 2969441-29-8) is a promising compound with significant potential in the field of medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to explore its mechanisms of action, safety profile, and potential clinical applications, paving the way for new advancements in drug discovery and development.
2969441-29-8 (1-(4-Bromo-3-(trifluoromethyl)phenyl)-4-methylpiperaZine) 関連製品
- 2098141-87-6(3-(Pyrazin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole)
- 891867-52-0(2-4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl-N-(4-methylphenyl)methylacetamide)
- 2228608-21-5(3,3-difluoro-1-(3-fluoro-2-methoxyphenyl)cyclobutan-1-amine)
- 1806305-26-9(4-Difluoromethoxy-3-fluorothiophenol)
- 65644-13-5((4Z)-4-[(dimethylamino)methylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one)
- 879313-82-3(1-(Naphthalene-2-carbonyl)-4-(2-phenylethenesulfonyl)piperazine)
- 1803694-28-1(6-Amino-2-(difluoromethyl)pyridine-3-carboxylic acid)
- 2514745-46-9(Mebeverine Hydrochloride Impurity H)
- 1804458-61-4(2-Chloro-4-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine)
- 2138148-01-1(Benzenemethanesulfonamide, 2-ethoxy-N,α-dimethyl-)
